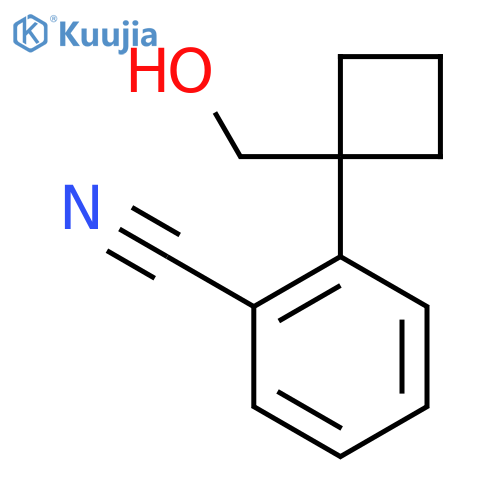Cas no 1936317-37-1 (2-1-(hydroxymethyl)cyclobutylbenzonitrile)

1936317-37-1 structure
商品名:2-1-(hydroxymethyl)cyclobutylbenzonitrile
2-1-(hydroxymethyl)cyclobutylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-1-(hydroxymethyl)cyclobutylbenzonitrile
- EN300-1869369
- 2-(1-(hydroxymethyl)cyclobutyl)benzonitrile
- 1936317-37-1
- 2-[1-(hydroxymethyl)cyclobutyl]benzonitrile
-
- インチ: 1S/C12H13NO/c13-8-10-4-1-2-5-11(10)12(9-14)6-3-7-12/h1-2,4-5,14H,3,6-7,9H2
- InChIKey: ANFNJQJZVNZTIQ-UHFFFAOYSA-N
- ほほえんだ: OCC1(C2C=CC=CC=2C#N)CCC1
計算された属性
- せいみつぶんしりょう: 187.099714038g/mol
- どういたいしつりょう: 187.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-1-(hydroxymethyl)cyclobutylbenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1869369-1.0g |
2-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
1936317-37-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1869369-0.5g |
2-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
1936317-37-1 | 0.5g |
$1097.0 | 2023-09-18 | ||
| Enamine | EN300-1869369-1g |
2-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
1936317-37-1 | 1g |
$1142.0 | 2023-09-18 | ||
| Enamine | EN300-1869369-0.05g |
2-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
1936317-37-1 | 0.05g |
$959.0 | 2023-09-18 | ||
| Enamine | EN300-1869369-2.5g |
2-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
1936317-37-1 | 2.5g |
$2240.0 | 2023-09-18 | ||
| Enamine | EN300-1869369-10g |
2-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
1936317-37-1 | 10g |
$4914.0 | 2023-09-18 | ||
| Enamine | EN300-1869369-5g |
2-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
1936317-37-1 | 5g |
$3313.0 | 2023-09-18 | ||
| Enamine | EN300-1869369-0.1g |
2-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
1936317-37-1 | 0.1g |
$1005.0 | 2023-09-18 | ||
| Enamine | EN300-1869369-0.25g |
2-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
1936317-37-1 | 0.25g |
$1051.0 | 2023-09-18 |
2-1-(hydroxymethyl)cyclobutylbenzonitrile 関連文献
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
1936317-37-1 (2-1-(hydroxymethyl)cyclobutylbenzonitrile) 関連製品
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
